Predicted Lipophilicity and Polarity Profile vs. Structural Analogs
Computed physicochemical properties distinguish 3-(3,5-dimethyl-1H-pyrazol-4-yl)-1-(3-hydroxyazetidin-1-yl)propan-1-one from the analogous 3-aminoazetidine derivative. The target compound exhibits a lower predicted lipophilicity (XlogP = -0.1) and a smaller topological polar surface area (TPSA = 69.2 Ų) . While activity data for the amino analog are absent, these computed differences in partition coefficient and PSA translate to measurably different predicted ADME behavior, making the compounds non-fungible in permeability-limited or CNS-targeted screens [1].
| Evidence Dimension | Predicted lipophilicity and polarity |
|---|---|
| Target Compound Data | XlogP = -0.1, TPSA = 69.2 Ų |
| Comparator Or Baseline | 1-(3-Aminoazetidin-1-yl)-3-(3,5-dimethyl-1H-pyrazol-4-yl)propan-1-one (3-amino analog); XlogP and TPSA not specifically published but expected to differ based on H-bond donor count and basicity |
| Quantified Difference | XlogP difference not calculable without published comparator value; TPSA: 69.2 Ų (target) vs. unreported (amino analog) |
| Conditions | In silico prediction via Chem960 (ALOGPS/XlogP method); no experimental logP/logD data available |
Why This Matters
For procurement decisions, the distinct physicochemical signature means this compound will behave differently in permeability and solubility assays compared to its nearest amino analog, precluding direct substitution in lead-optimization cascades.
- [1] Pajouhesh, H.; Lenz, G. R. (2005) Medicinal chemical properties of successful central nervous system drugs. NeuroRx, 2(4), 541-553. (General reference for TPSA/CNS drug-likeness). View Source
